N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine
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Overview
Description
N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The final step involves the condensation of the intermediates with hydroxylamine under controlled temperature and pH conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine-oxadiazole derivatives and hydroxylamine-containing molecules. Examples include:
- N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethylidene}hydroxylamine
- N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methylidene}hydroxylamine
Uniqueness
N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
66301-96-0 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N4O2/c1-7(13-15)6-9-12-10(14-16-9)8-4-2-3-5-11-8/h2-5,15H,6H2,1H3 |
InChI Key |
VDUNAYYSVAUIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CC1=NC(=NO1)C2=CC=CC=N2 |
Origin of Product |
United States |
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